25I-NBOMe 4-methoxy isomer (hydrochloride)

Overview

Description

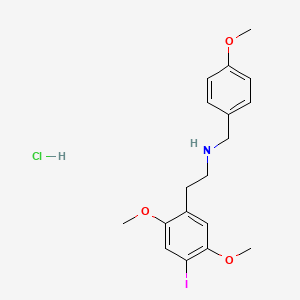

25I-NBOMe 4-methoxy isomer (hydrochloride) is a synthetic phenethylamine derivative and a positional isomer of the more widely studied 25I-NBOMe (2C-I-NBOMe). Its molecular formula is C₁₈H₂₂INO₃·HCl, with a molecular weight of 463.74 g/mol . Structurally, it features a phenethylamine backbone substituted with iodine at the 4-position, methoxy groups at the 2- and 5-positions of the phenyl ring, and a 4-methoxybenzyl group attached to the ethylamine side chain . This compound is part of the NBOMe series, known for their potent agonism at serotonin 5-HT₂A receptors, which underlies their hallucinogenic effects .

The synthesis of 25I-NBOMe derivatives typically involves reductive alkylation, where 2C-I (2-(4-iodo-2,5-dimethoxyphenyl)ethanamine) reacts with a substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) to form an imine intermediate, followed by reduction using agents like sodium borohydride . The hydrochloride salt form enhances stability and solubility, making it suitable for forensic and toxicological research .

Preparation Methods

Structural and Chemical Foundations

The compound’s molecular formula, , and canonical SMILES string () indicate a phenethylamine backbone substituted with iodine, methoxy groups, and an N-benzyl moiety . Key structural features include:

-

A 2,5-dimethoxy-4-iodophenyl core.

-

A 4-methoxybenzyl group attached to the ethylamine sidechain.

General Synthetic Strategies for NBOMe Derivatives

While explicit protocols for the 4-methoxy isomer are scarce, NBOMe compounds are typically synthesized via sequential functionalization of a phenethylamine precursor. Common steps include:

Iodination of the Aromatic Ring

Analytical Validation of Synthetic Products

Post-synthesis characterization relies on advanced spectroscopic and chromatographic techniques:

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion ( 463.7 for ) and fragmentation patterns .

Nuclear Magnetic Resonance (NMR)

-

NMR : Methoxy groups resonate at 3.7–3.9 ppm, while aromatic protons appear as distinct singlets .

-

NMR : Iodine’s inductive effect deshields adjacent carbons, with signals near 90 ppm .

Purity Assessment

Reverse-phase HPLC with UV detection (λ = 280 nm) achieves baseline separation of the isomer from byproducts .

Challenges in Synthesis and Scale-Up

Solubility and Formulation Considerations

For in vivo studies, solubility parameters guide formulation:

Chemical Reactions Analysis

25I-NBOMe 4-methoxy isomer (hydrochloride) undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

25I-NBOMe 4-methoxy isomer (hydrochloride) is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its high potency as a serotonin 2A receptor agonist makes it valuable for studying receptor-ligand interactions and the effects of serotonin receptor activation . Additionally, it is used in forensic chemistry and toxicology for the identification and analysis of new psychoactive substances .

Mechanism of Action

The compound exerts its effects by binding to and activating serotonin 2A receptors. This activation leads to a cascade of intracellular signaling events, including the release of secondary messengers like inositol triphosphate and diacylglycerol. These messengers then activate downstream pathways that modulate various physiological and behavioral responses .

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

Table 1: Key Structural and Pharmacological Features of 25I-NBOMe 4-Methoxy Isomer and Analogues

Key Observations:

Positional Isomerism : The 4-methoxy isomer differs from the 2- and 3-methoxy isomers in the benzyl group substitution. Gas chromatography (GC) and mass spectrometry (MS) studies show that 4-methoxy isomers elute later than their 2- or 3-methoxy counterparts due to increased polarity . EI-MS fragmentation patterns also differ, with unique bromine-containing ions in brominated analogues .

Receptor Binding : While all NBOMe derivatives exhibit high 5-HT₂A affinity, the 4-methoxy isomer’s binding kinetics and functional activity remain understudied compared to the well-characterized 2-methoxy isomer (25I-NBOMe) .

Toxicity: The 4-methoxy isomer is associated with acute toxicity similar to other NBOMes, including tachycardia, hypertension, and seizures.

Analytical Differentiation

- Chromatography : The 4-methoxy isomer can be distinguished from 2- and 3-methoxy regioisomers using GC retention times and infrared (IR) spectra. For example, trifluoroacetyl (TFA) derivatives of the 4-methoxy isomer produce unique fragment ions in EI-MS, such as m/z 330 (loss of methoxy group) .

- Crystallography : X-ray diffraction studies of hydrochloride salts reveal distinct lattice parameters due to variations in methoxy group positioning .

Clinical and Forensic Relevance

- Overdose Cases : Unlike 2C-I, which has a long history of recreational use, NBOMe derivatives like the 4-methoxy isomer are linked to rapid-onset, severe intoxications requiring ICU admissions .

- Legality : The 4-methoxy isomer is often marketed as a "research chemical" to circumvent drug laws, though it is controlled in some jurisdictions under analog statutes .

Biological Activity

25I-NBOMe, specifically the 4-methoxy isomer, is a potent synthetic derivative of the hallucinogenic compound 2C-I. It belongs to the NBOMe class of substances, which are known for their high affinity for serotonin receptors, particularly the 5-HT2A receptor. This article delves into the biological activity of this compound, focusing on its pharmacological effects, neurotoxicity, and implications for human health.

Receptor Affinity

25I-NBOMe exhibits a high binding affinity for the 5-HT2A receptor, with a value of approximately 0.044 nM , making it significantly more potent than its precursor, 2C-I . This affinity translates into its hallucinogenic effects, which are mediated through agonism at the serotonin receptors.

Comparative Potency

In comparative studies, 25I-NBOMe has been shown to be ten-fold more potent than 2C-I and slightly less potent than LSD in eliciting hallucinogenic responses in animal models . The compound also demonstrates appreciable affinities for other serotonin receptor subtypes (5-HT1A/2B/2C) and dopamine receptors (D3 and D4), indicating a broad pharmacological profile that may contribute to both its psychoactive effects and potential side effects.

Neurogenesis and Cell Viability

Research indicates that 25I-NBOMe can lead to significant neurotoxic effects. Studies have shown that administration of the compound decreases the number of surviving neurons in the hippocampus and frontal cortex of rats, suggesting impaired neurogenesis . Specifically, acute doses resulted in a marked reduction in BrdU+ cells, indicating compromised cellular proliferation.

Oxidative Stress and DNA Damage

The compound has been implicated in oxidative DNA damage within glial cells, potentially leading to cell death through mechanisms other than apoptosis . Chronic exposure resulted in observable changes in cell populations within critical brain regions such as the medial prefrontal cortex (mPFC) and nucleus accumbens.

Cardiovascular Effects

In vitro studies have highlighted cardiotoxic properties associated with 25I-NBOMe. The drug has been shown to prolong the QT interval in electrocardiographic assessments, which is a marker for potential arrhythmias . The viability of cardiac cells was significantly reduced upon exposure to the compound.

Metabolites Identification

The metabolism of 25I-NBOMe leads to several identifiable metabolites, including O-desmethyl-25I-NBOMe. These metabolites may serve as biomarkers in clinical toxicology . The detection of these metabolites is crucial for understanding the drug's pharmacokinetics and potential long-term effects on users.

Chromatographic Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) has been employed to differentiate between various regioisomers of NBOMe compounds. This analytical approach aids in identifying specific isomers present in biological samples from intoxicated individuals .

Clinical Intoxication Reports

Several case studies document severe intoxication events linked to the use of 25I-NBOMe. For instance, instances of acute toxicity have been reported where users exhibited symptoms ranging from severe agitation to cardiovascular complications. In one notable case, the presence of O-desmethyl-25I-NBOMe was confirmed in serum samples from an individual experiencing severe adverse effects after consumption .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting 25I-NBOMe in biological matrices?

To detect 25I-NBOMe and its metabolites in biological samples (e.g., blood, urine), researchers should employ:

- HPLC/MS/MS for high sensitivity and specificity, with a validated limit of detection (LOD) of 0.50 ng/mL in serum (as demonstrated in clinical cases) .

- Solid-phase extraction (SPE) using Clean Screen ZSDUA020 columns to isolate the compound from complex matrices .

- GC/MS for preliminary screening, though it may require derivatization to improve volatility .

- Internal standards (e.g., 25H-NBOMe) to correct for matrix effects and instrument variability .

Key Parameters from Validation Studies

| Matrix | Technique | LOD | Precision (CV%) | Reference |

|---|---|---|---|---|

| Whole Blood | HPLC/MS/MS | 0.1 ng/mL | Intra-day: ≤8% | |

| Serum | LC-QTOF-MS | 0.5 ng/mL | Inter-day: ≤12% |

Q. How is 25I-NBOMe synthesized and structurally characterized?

25I-NBOMe is synthesized via:

- N-Benzylation of 2C-I : Reacting 2C-I (2,5-dimethoxy-4-iodophenethylamine) with 2-methoxybenzyl chloride under basic conditions to introduce the NBOMe moiety .

- Purification : Recrystallization in methanol/HCl yields the hydrochloride salt (purity >98%) .

- Structural Confirmation :

Q. What receptor binding profiles and functional activities define 25I-NBOMe?

25I-NBOMe is a high-potency 5-HT2A receptor agonist (Ki = 0.044 nM) with selectivity over 5-HT2C (Ki = 6.3 nM) and minimal activity at dopaminergic receptors .

- In vitro assays : Use radioligands like [³H]ketanserin in transfected HEK293 cells to measure competitive binding .

- Functional activity : Measure phospholipase C (PLC) activation via calcium flux assays .

Advanced Research Questions

Q. How can metabolic pathways of 25I-NBOMe be elucidated in humans?

Methodologies include:

- Human liver microsome (HLM) incubations : Identify phase I metabolites (e.g., O-demethylation, hydroxylation) using LC-HRMS .

- In vivo rat models : Collect urine samples post-administration and screen for glucuronidated metabolites via β-glucuronidase hydrolysis .

- Targeted synthesis of suspected metabolites (e.g., 4′-OH-25I-NBOMe) as reference standards for confirmation .

Major Metabolites Identified

| Metabolite | Pathway | Detection Method | Reference |

|---|---|---|---|

| 4′-OH-25I-NBOMe | Benzylic hydroxylation | LC-QTOF-MS | |

| O-Desmethyl-25I-NBOMe | Demethylation | HLM incubation |

Q. How should researchers address contradictions in reported toxicity data?

Discrepancies in acute toxicity (e.g., seizures vs. minimal effects) arise from:

- Dosage variability : Sub-milligram differences in animal models (e.g., subcutaneous vs. oral administration in mice) .

- Species-specific metabolism : Rats exhibit faster clearance than humans, necessitating cross-species PK/PD studies .

- Drug interactions : Co-administration with SSRIs may exacerbate serotonin syndrome via 5-HT2A overstimulation .

Recommended Approach :

- Dose-response studies in multiple species (e.g., zebrafish for rapid screening, rodents for behavioral assays) .

- Postmortem analyses to correlate tissue concentrations with clinical outcomes (e.g., hyperthermia, rhabdomyolysis) .

Q. What experimental models are suitable for studying behavioral effects?

- Rodent head-twitch response (HTR) : Quantify 5-HT2A-mediated hallucinogenic effects (dose range: 0.01–0.1 mg/kg, sc) .

- Conditioned place preference (CPP) : Assess abuse potential using a two-chamber paradigm with saline vs. 25I-NBOMe .

- Electrophysiology : Measure cortical gamma oscillations in awake mice to model psychosis-like states .

Critical Considerations :

Properties

IUPAC Name |

2-(4-iodo-2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22INO3.ClH/c1-21-15-6-4-13(5-7-15)12-20-9-8-14-10-18(23-3)16(19)11-17(14)22-2;/h4-7,10-11,20H,8-9,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGONRMWRCXEAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCCC2=CC(=C(C=C2OC)I)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClINO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1566571-64-9 | |

| Record name | 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(4-methoxybenzyl)ethan-1-amine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1566571649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25I-NB4OME HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A05P130KW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.